molecular formula C9H10O4 B1277942 (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid CAS No. 23508-35-2

(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid

Cat. No. B1277942
CAS RN: 23508-35-2
M. Wt: 182.17 g/mol
InChI Key: JVGVDSSUAVXRDY-QMMMGPOBSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid” is represented by the linear formula C11H10F3NO4 . The molecular weight of this compound is 277.202 .

Scientific Research Applications

Asymmetric Synthesis

(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is utilized in asymmetric synthesis processes. For instance, Monclus, Masson, and Luxen (1995) detailed the asymmetric synthesis of fluorinated l-tyrosine derivatives, highlighting the use of compounds like (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid in the synthesis of benzyl bromides and alkylation of glycine enolate derivatives (Monclus, Masson, & Luxen, 1995).

Safety Evaluation in Food Contact Materials

This compound has also been assessed for safety in applications related to food contact materials. A scientific opinion by EFSA (2011) evaluated the safety of related substances, emphasizing the importance of such evaluations for consumer safety in food packaging applications (EFSA, 2011).

Enhancing Chemical Stability and Liposolubility

Chen et al. (2016) synthesized a derivative of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid to improve its chemical stability and liposolubility. This highlights the adaptability of the compound for various chemical modifications to enhance its properties (Chen et al., 2016).

Application in Polymerization and Material Science

Trejo-Machin et al. (2017) explored the use of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid, also known as phloretic acid, as a renewable building block for polymerization, demonstrating its potential in creating bio-based materials with diverse applications in material science (Trejo-Machin et al., 2017).

In Computational Peptidology

In the field of computational peptidology, Flores-Holguín, Frau, and Glossman-Mitnik (2019) utilized this compound for the study of antifungal tripeptides, demonstrating its relevance in computational chemistry and drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Synthesis of Pharmaceutical Derivatives

The compound's derivatives have been synthesized for pharmaceutical purposes. For instance, Subudhi and Sahoo (2011) synthesized novel derivatives and evaluated their antioxidant and anti-inflammatory activities (Subudhi & Sahoo, 2011).

Inhibition of Tyrosine Kinases

Buchanan et al. (2005) isolated derivatives from the Australian rainforest tree Polyscias murrayi, demonstrating the potential of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid in inhibiting Itk, a T-cell target (Buchanan et al., 2005).

Application in Anti-Aging Compositions

Wawrzyniak, Celewicz, and Barciszewski (2016) discussed the use of a derivative of this compound in anti-aging skin care compositions, emphasizing its biological properties beneficial for skin health (Wawrzyniak, Celewicz, & Barciszewski, 2016).

Biocatalytic Approaches in Synthesis

Deussen et al. (2003) developed a biocatalytic approach for the production of a derivative of this acid, showcasing its importance in large-scale pharmaceutical synthesis (Deussen et al., 2003).

Safety And Hazards

“(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGVDSSUAVXRDY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432803
Record name (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid

CAS RN

23508-35-2
Record name Latifolicinin C acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23508-35-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LATIFOLICININ C ACID
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

10 g of 3-(4-hydroxyphenyl)pyruvic acid were dissolved in 50 ml of isopropyl alcohol, and 0.3 g of 10% palladium on charcoal was added thereto. The mixture was stirred at 25° C. under atmospheric pressure for 6 hours in a hydrogen stream. After completion of the reaction, the catalyst was removed by filtration, and the filtrate was concentrated under reduced pressure to give 9.8 g of 3-(4-hydroxyphenyl)lactic acid as colorless crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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